2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
CAS No.: 1160254-95-4
Cat. No.: VC2813355
Molecular Formula: C20H18ClNO
Molecular Weight: 323.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160254-95-4 |
|---|---|
| Molecular Formula | C20H18ClNO |
| Molecular Weight | 323.8 g/mol |
| IUPAC Name | 2-(3,4-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C20H18ClNO/c1-11-7-14(4)19-16(8-11)17(20(21)23)10-18(22-19)15-6-5-12(2)13(3)9-15/h5-10H,1-4H3 |
| Standard InChI Key | YRSWZDDYOVRHHM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C)C |
Introduction
Chemical Structure and Properties
2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound with the molecular formula C₂₀H₁₈ClNO and a molecular weight of 323.8 g/mol. The compound features a quinoline core with methyl groups at positions 6 and 8, a 3,4-dimethylphenyl group at position 2, and a carbonyl chloride group at position 4. This arrangement of functional groups contributes to its distinctive chemical behavior and potential applications in synthetic chemistry.
The compound is identified by CAS number 1160254-95-4 and is characterized by specific chemical identifiers that facilitate its unambiguous recognition in databases and literature. Its standard InChI key, YRSWZDDYOVRHHM-UHFFFAOYSA-N, provides a unique digital representation of its chemical structure, while its SMILES notation, CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C)C, offers a linear textual description of its molecular configuration.
The physical properties of this compound are primarily determined by its functional groups. The carbonyl chloride moiety is particularly reactive, making the compound useful for various chemical transformations. The presence of methyl groups at specific positions on both the quinoline core and the phenyl ring affects its solubility, reactivity patterns, and potential interactions with biological systems.
Key Properties and Identifiers
The following table provides a comprehensive overview of the key properties and identifiers of 2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride:
| Property | Value |
|---|---|
| CAS Number | 1160254-95-4 |
| Molecular Formula | C₂₀H₁₈ClNO |
| Molecular Weight | 323.8 g/mol |
| IUPAC Name | 2-(3,4-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C20H18ClNO/c1-11-7-14(4)19-16(8-11)17(20(21)23)10-18(22-19)15-6-5-12(2)13(3)9-15/h5-10H,1-4H3 |
| Standard InChIKey | YRSWZDDYOVRHHM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C)C |
Applications in Chemical Research
The primary application of 2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride lies in chemical synthesis, where it serves as a versatile building block for constructing more complex molecular architectures. The presence of the highly reactive carbonyl chloride group makes it particularly useful for forming various derivatives through nucleophilic substitution reactions.
Given the known biological activities of quinoline derivatives, compounds synthesized using this intermediate might exhibit antimicrobial, anticancer, or other pharmacological properties. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and bioactive compounds. The specific substitution pattern in this compound, featuring methyl groups at positions 6 and 8 of the quinoline core and a 3,4-dimethylphenyl group at position 2, may confer distinct biological properties to derivatives synthesized from this intermediate.
In research laboratories, this compound could be employed in the development of structure-activity relationship studies, where systematic modifications of the basic structure are made to understand how structural changes affect biological activity. The carbonyl chloride group provides a convenient handle for introducing diverse functional groups, facilitating the creation of compound libraries for high-throughput screening campaigns.
Structural Analogs and Comparative Analysis
Several structural analogs of 2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride have been documented, differing primarily in the substitution pattern on the phenyl ring while maintaining the 6,8-dimethylquinoline-4-carbonyl chloride core. Comparing these compounds provides valuable insights into how subtle structural variations might affect their chemical reactivity and potential applications.
Comparison with Key Structural Analogs
The following table compares 2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride with several closely related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160254-95-4 | C₂₀H₁₈ClNO | 323.8 | Reference compound |
| 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160254-93-2 | C₂₀H₁₈ClNO | 323.8 | Dimethyl groups at positions 2,4 on phenyl ring |
| 2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160262-93-0 | C₂₂H₂₂ClNO₂ | 367.9 | Butoxy group at position 4 on phenyl ring |
| 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160262-75-8 | C₂₂H₂₂ClNO | 351.9 | Sec-butyl group at position 4 on phenyl ring |
| Supplier | Product Identifier | Package Size | Additional Information |
|---|---|---|---|
| Vulcanchem | VC2813355 | Various | For research use only |
| Matrix Scientific | Not specified | Various | Mentioned as a supplier |
| Avantor | 101922-358 | 500 mg | Supplier no.: 061633-500MG |
Researchers interested in obtaining this compound should contact these suppliers directly for current pricing, availability, and shipping information. It is advisable to review the certificate of analysis and safety data sheet provided by the supplier before handling the compound.
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